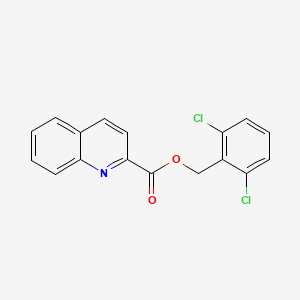
2,6-dichlorobenzyl 2-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzyl 2-quinolinecarboxylate (DCBQ) is a synthetic compound that has been widely used in scientific research for its diverse biochemical and physiological effects. DCBQ belongs to the family of quinolinecarboxylates, which are known to exhibit antimicrobial, antifungal, and antiviral properties. DCBQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate is not fully understood. However, it is believed that 2,6-dichlorobenzyl 2-quinolinecarboxylate exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl 2-quinolinecarboxylate has diverse biochemical and physiological effects. In cancer cells, 2,6-dichlorobenzyl 2-quinolinecarboxylate induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate inhibits viral replication by inhibiting reverse transcriptase activity. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichlorobenzyl 2-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery research. However, 2,6-dichlorobenzyl 2-quinolinecarboxylate also has some limitations for lab experiments. It is a relatively toxic compound that requires careful handling and disposal. In addition, the mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate is not fully understood, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 2,6-dichlorobenzyl 2-quinolinecarboxylate research. In cancer research, 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further studied for its potential therapeutic applications in combination with other anticancer drugs. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further studied for its potential therapeutic applications in combination with other antiviral drugs. In addition, the mechanism of action of 2,6-dichlorobenzyl 2-quinolinecarboxylate can be further elucidated to identify new therapeutic targets for drug discovery research.
Synthesemethoden
2,6-dichlorobenzyl 2-quinolinecarboxylate is synthesized by the reaction of 2,6-dichlorobenzyl chloride with 2-quinolinecarboxylic acid in the presence of a base catalyst. The reaction yields 2,6-dichlorobenzyl 2-quinolinecarboxylate as a white crystalline solid with a melting point of 218-220°C. The purity of 2,6-dichlorobenzyl 2-quinolinecarboxylate can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorobenzyl 2-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. In cancer research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,6-dichlorobenzyl 2-quinolinecarboxylate exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to have anti-inflammatory and antiviral properties. In infectious disease research, 2,6-dichlorobenzyl 2-quinolinecarboxylate has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl)methyl quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-5-3-6-14(19)12(13)10-22-17(21)16-9-8-11-4-1-2-7-15(11)20-16/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVIQOQLRUNLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorophenyl)methyl quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
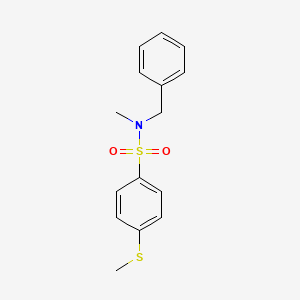
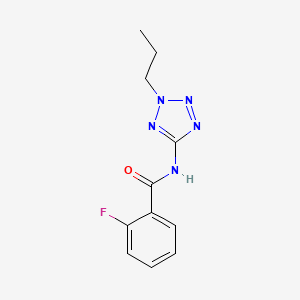

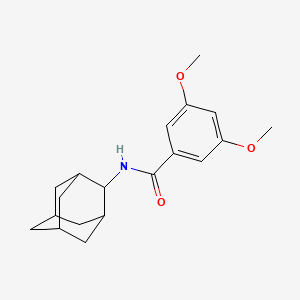
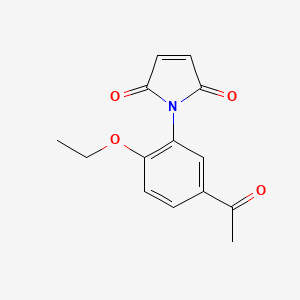
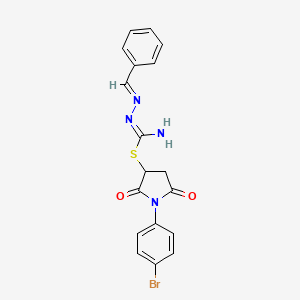
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
